3-Ethoxy-2-methoxyphenol
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Overview
Description
3-Ethoxy-2-methoxyphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with ethoxy and methoxy groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-methoxyphenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base like potassium carbonate to produce 2-methoxyphenol. This intermediate can then be ethylated using ethyl iodide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid, such as acetic acid. The reaction is carefully controlled to ensure that not more than 6% of the starting material is oxidized .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-Ethoxy-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-Ethoxy-2-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): Known for its use in the synthesis of vanillin and as a flavoring agent.
3-Methoxyphenol: Used in the synthesis of various organic compounds and has similar antioxidant properties.
4-Methoxyphenol (Mequinol): Used as a polymerization inhibitor and in skin depigmentation treatments
This compound is unique due to the presence of both ethoxy and methoxy groups, which impart specific chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-ethoxy-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
UPCNQMQWKHCUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)O |
Origin of Product |
United States |
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